molecular formula C23H18ClNO5S B2877764 [4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114886-44-0

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2877764
CAS No.: 1114886-44-0
M. Wt: 455.91
InChI Key: VBJJLZVGXYNFQX-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a 4-methoxyphenyl methanone moiety at position 2.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-29-17-10-7-15(8-11-17)23(26)22-14-25(16-9-12-20(30-2)18(24)13-16)19-5-3-4-6-21(19)31(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJJLZVGXYNFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a novel class of organic molecules with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential mechanisms of action.

The chemical structure of the compound is characterized by a benzothiazine core with various substituents that may influence its biological activity.

PropertyValue
Molecular Formula C23H18ClN2O4S
Molecular Weight 439.9 g/mol
CAS Number 1114653-42-7

Antimicrobial Activity

Research indicates that compounds similar to 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can effectively inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly important in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders. The antioxidant capacity may stem from the presence of methoxy and chloro groups that stabilize free radicals .

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to its protective effects against cellular damage.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. Results showed that derivatives with chlorine and methoxy substitutions had enhanced activity compared to unsubstituted analogs .
  • Antioxidant Activity Assessment : Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. Compounds with similar structures exhibited IC50 values ranging from 50 to 150 µM, indicating moderate to potent antioxidant capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazine Family

2.1.1. 4-(3,5-Dichlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone

  • Key Differences : The benzothiazine ring is substituted with a 3,5-dichlorophenyl group instead of 3-chloro-4-methoxyphenyl.
  • Lipophilicity: Higher chlorine content increases logP, enhancing membrane permeability but possibly reducing aqueous solubility. Molecular Weight: C₂₂H₁₅Cl₂NO₄S (460.33 g/mol) vs. the target compound’s estimated molecular weight of ~454.88 g/mol (C₂₂H₁₇ClNO₅S) .

2.1.2. 4-(3-Chloro-4-Methylphenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl (3,4-Dimethoxyphenyl)Methanone

  • Key Differences: Benzothiazine substituent: 3-chloro-4-methylphenyl (methyl instead of methoxy). Methanone group: 3,4-dimethoxyphenyl vs. 4-methoxyphenyl.
  • Impact :
    • Solubility : The methyl group is less polar than methoxy, reducing solubility. However, the 3,4-dimethoxyphenyl group introduces additional hydrogen-bond acceptors.
    • Steric Effects : Methyl’s smaller size may allow better packing in crystal lattices, as seen in analogous structures .

Benzothiazole-Based Analogues

{2-[(1,3-Benzothiazol-2-yl)Methoxy]-5-Chlorophenyl}(4-Chlorophenyl)Methanone

  • Key Differences : Replaces the benzothiazine core with a benzothiazole ring .
  • Impact: Planarity: Benzothiazole’s planar structure may enhance π-π stacking interactions compared to the non-planar benzothiazine. Hydrogen Bonding: The benzothiazole’s nitrogen participates in C–H···N interactions, as observed in its crystal structure (monoclinic P21/n, dimeric units via C–H···N bonds) . Molecular Weight: C₂₁H₁₃Cl₂NO₂S (414.29 g/mol), significantly lower than benzothiazine derivatives.

Physicochemical and Structural Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target: 4-(3-Chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₂H₁₇ClNO₅S ~454.88 3-Cl, 4-OCH₃ (benzothiazine); 4-OCH₃ (methanone) High polarity (two methoxy groups, sulfone); moderate lipophilicity
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₂H₁₅Cl₂NO₄S 460.33 3,5-Cl₂ (benzothiazine); 4-OCH₃ (methanone) Higher logP; strong electron-withdrawing effects
4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl (3,4-dimethoxyphenyl)methanone C₂₃H₁₉ClNO₅S ~468.92 3-Cl, 4-CH₃ (benzothiazine); 3,4-(OCH₃)₂ (methanone) Reduced solubility (methyl); enhanced H-bond capacity (dimethoxy)
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C₂₁H₁₃Cl₂NO₂S 414.29 Benzothiazole core; 5-Cl, 4-Cl (methanone) Planar structure; C–H···N/O/π interactions in crystal packing

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